molecular formula C7H5FI2 B14769403 2-Fluoro-1,3-diiodo-5-methylbenzene

2-Fluoro-1,3-diiodo-5-methylbenzene

Cat. No.: B14769403
M. Wt: 361.92 g/mol
InChI Key: FNPQIDLRRPYWTD-UHFFFAOYSA-N
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Description

2-Fluoro-1,3-diiodo-5-methylbenzene is a useful research compound. Its molecular formula is C7H5FI2 and its molecular weight is 361.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-1,3-diiodo-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1,3-diiodo-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5FI2

Molecular Weight

361.92 g/mol

IUPAC Name

2-fluoro-1,3-diiodo-5-methylbenzene

InChI

InChI=1S/C7H5FI2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3

InChI Key

FNPQIDLRRPYWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)F)I

Origin of Product

United States

Foundational & Exploratory

Synthesis pathways for 2-Fluoro-1,3-diiodo-5-methylbenzene from 4-fluoro-toluene

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Fluoro-1,3-diiodo-5-methylbenzene from 4-fluoro-toluene presents a classic problem in regiochemical control. Standard electrophilic aromatic substitution (EAS) fails here because the directing effects of the methyl group (activator) dominate over the fluorine (deactivator), typically favoring iodination at the positions ortho to the methyl group (yielding the wrong isomer).

To achieve the target structure—where both iodine atoms are ortho to the fluorine—you must invert the standard reactivity by using Directed Ortho Metalation (DoM) . This guide details the precision synthesis using an iterative lithiation strategy, which leverages the strong directing ability of the fluorine atom to override the methyl group's influence.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Fluoro-1,3-diiodo-5-methylbenzene Starting Material: 4-Fluoro-toluene (1-fluoro-4-methylbenzene) Key Challenge: Overcoming the natural electrophilic preference for positions ortho to the methyl group. Solution: Iterative Directed Ortho Metalation (DoM) . The fluorine atom acts as a Directed Metalation Group (DMG), guiding a strong base (organolithium) to deprotonate the adjacent carbons (C2 and C6) selectively.

Retrosynthetic Logic

The target molecule possesses a 1,2,3,5-substitution pattern. Mapping this to the starting material (4-fluorotoluene), the methyl group is at C4 and the fluorine at C1. The two iodines must be installed at C2 and C6 (ortho to fluorine).

  • Disconnection: C–I bonds.

  • Synthons: Iodine electrophile (

    
    ) and an ortho-lithiated fluoroarene nucleophile.
    
  • Strategy: Sequential lithiation-iodination cycles.

Retrosynthesis cluster_logic Regiocontrol Logic Target 2-Fluoro-1,3-diiodo-5-methylbenzene (Target) Intermediate 2-Fluoro-1-iodo-4-methylbenzene (Mono-iodo Intermediate) Target->Intermediate DoM / I2 (Step 2) SM 4-Fluoro-toluene (Starting Material) Intermediate->SM DoM / I2 (Step 1) Note1 Direct EAS fails: Favors ortho-to-Methyl Note2 DoM succeeds: Favors ortho-to-Fluorine

Figure 1: Retrosynthetic disconnection showing the iterative installation of iodine atoms via fluorine-directed metalation.

Primary Synthesis Pathway: Iterative Directed Ortho Metalation (DoM)

This pathway is the most direct, atom-efficient method. It relies on the high acidity of the protons ortho to fluorine (inductive effect) and the coordination of lithium to the fluorine lone pairs.

Phase 1: Mono-Iodination (Synthesis of 2-Fluoro-1-iodo-4-methylbenzene)

In this step, n-butyllithium (n-BuLi) is used to selectively deprotonate 4-fluorotoluene ortho to the fluorine.

Reagents:

  • 4-Fluoro-toluene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and 4-fluorotoluene.

  • Activation: Add TMEDA. Cool the mixture to -78 °C (dry ice/acetone bath). TMEDA breaks up n-BuLi aggregates, increasing its reactivity (kinetic basicity).[1]

  • Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C.

    • Mechanism:[2][3][4][5] The Li coordinates to F, directing deprotonation at the ortho position (C2).

    • Time: Stir at -78 °C for 1–2 hours. The solution typically turns yellow/orange.

  • Quench: Dissolve Iodine in a minimal amount of THF. Add this solution dropwise to the lithiated species at -78 °C. The color will fade as iodine is consumed.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes) yields 2-fluoro-1-iodo-4-methylbenzene.

Phase 2: Di-Iodination (Synthesis of Target)

Critical Technical Nuance: You cannot simply repeat the n-BuLi procedure. Treating an aryl iodide with n-BuLi often triggers Lithium-Halogen Exchange (swapping Li for I) rather than deprotonation. To avoid removing the iodine you just installed, you must use LDA (Lithium Diisopropylamide) . LDA is a bulky, non-nucleophilic base that favors deprotonation over halogen exchange.

Reagents:

  • 2-Fluoro-1-iodo-4-methylbenzene (Intermediate from Phase 1)

  • LDA (1.2 equiv) [Prepared fresh from Diisopropylamine + n-BuLi]

  • Iodine (

    
    ) (1.3 equiv)[6]
    
  • Solvent: Anhydrous THF

Protocol:

  • LDA Preparation: In a separate flask, add diisopropylamine (1.3 equiv) and THF. Cool to -78 °C. Add n-BuLi (1.2 equiv). Warm to 0 °C for 15 min, then cool back to -78 °C.

  • Substrate Addition: Dissolve the mono-iodo intermediate in THF. Add this solution dropwise to the LDA solution at -78 °C .

    • Selectivity: The proton at C6 is the only remaining position ortho to Fluorine. It is significantly more acidic than the protons ortho to Methyl or Iodine.

  • Lithiation: Stir for 1 hour at -78 °C.

  • Quench: Add Iodine (in THF) dropwise.

  • Workup: Warm to RT, quench with thiosulfate, extract, and dry.

  • Purification: Recrystallization from Ethanol/Hexanes or sublimation (if small scale) yields pure 2-Fluoro-1,3-diiodo-5-methylbenzene .

Reaction Mechanism & Workflow

The following diagram illustrates the molecular logic, highlighting the critical switch from n-BuLi to LDA to prevent side reactions.

DoM_Pathway cluster_warning Critical Control Point SM 4-Fluoro-toluene Li1 2-Lithio-species (Ortho-F) SM->Li1 n-BuLi / TMEDA -78°C (Coordination to F) Int 2-Fluoro-1-iodo- 4-methylbenzene Li1->Int I2 Quench Li2 2,6-Dilithio-species (Ortho-F, Ortho-I) Int->Li2 LDA / THF -78°C (Avoids Li-I Exchange) Warn Using n-BuLi in Step 2 causes Iodine loss! Prod 2-Fluoro-1,3-diiodo- 5-methylbenzene Li2->Prod I2 Quench

Figure 2: Step-wise Directed Ortho Metalation workflow emphasizing base selection.

Alternative Pathway: The "Classical" Route (Scalable)

If cryogenic facilities (-78 °C) are unavailable or if scaling to kilogram quantities where organolithiums are hazardous, the Nitration-Reduction-Iodination-Deamination sequence is the robust alternative.

Logic: This route uses the amino group (


) as a temporary "super-director" to install the iodines, then removes it.
  • Nitration: 4-Fluoro-toluene +

    
    
    
    
    
    3-Nitro-4-fluorotoluene .
    • Regio: Methyl directs ortho (C3). Fluorine directs ortho (C2). Methyl activation generally dominates, and C3 is less sterically hindered than C2.

  • Reduction:

    
     or 
    
    
    
    
    
    3-Amino-4-fluorotoluene .
  • Iodination: Treat with 2.2 equiv

    
     or 
    
    
    
    .
    • Regio: The amino group is a powerful activator and ortho/para director. It directs iodination to C2 (ortho to

      
      , ortho to F) and C6 (para to 
      
      
      
      , ortho to F). C4 is blocked.
    • Product:2,6-Diiodo-3-amino-4-fluorotoluene .

  • Deamination: Diazotization (

    
    ) followed by reduction with Hypophosphorous acid (
    
    
    
    ).
    • Result: The

      
       group is replaced by H.
      
    • Final Product:2-Fluoro-1,3-diiodo-5-methylbenzene .[6][7]

Comparison of Methods

FeatureDoM Route (Recommended)Classical Route (Alternative)
Step Count 2 Steps4 Steps
Atom Economy HighLow (Requires Fe, Acids, reduction)
Regiocontrol Excellent (Thermodynamically controlled by F)Good (Controlled by NH2)
Conditions Cryogenic (-78 °C), Moisture sensitiveStandard (0–100 °C), Robust
Scalability Best for mg to 100g scaleBest for >1kg scale
Safety Risks Pyrophoric reagents (n-BuLi)Exothermic nitration, Diazonium instability

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on base selection and DoM mechanisms).
  • Snieckus, V. (1990).[8] Directed ortho metalation.[1][4][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. (Demonstrates failure of direct EAS for this specific substitution pattern). Link

  • Gribble, G. W., & Joule, J. A. (2010). Lithium-Halogen Exchange in Organic Synthesis. Science of Synthesis. (Reference for the necessity of LDA in Step 2).

Sources

Literature review on 1,3-diiodo-5-methylbenzene derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Meta-Linchpin"

In the architecture of small-molecule drugs, the benzene ring remains the most ubiquitous scaffold. However, the geometric positioning of substituents defines biological efficacy. 1,3-Diiodo-5-methylbenzene (3,5-Diiodotoluene) represents a high-value "linchpin" intermediate. Unlike its ortho or para counterparts, this meta-substituted scaffold allows for the construction of 1,3,5-trisubstituted systems , a geometry critical for accessing specific binding pockets in kinases (e.g., HSP90) and disrupting protein-protein interactions (PPIs) via terphenyl mimetics.

This guide details the synthesis, reactivity, and medicinal application of 1,3-diiodo-5-methylbenzene, moving beyond basic properties to explore its role as a programmable module in divergent synthesis.

Structural Analysis & Reactivity Profile

The value of 1,3-diiodo-5-methylbenzene lies in its symmetry and the labile nature of the C-I bond .

  • Electronic Character: The methyl group at C5 provides a weak electron-donating effect (

    
    ), slightly enriching the ring electron density compared to 1,3-diiodobenzene. This subtle modulation influences the rate of oxidative addition in Palladium-catalyzed cross-couplings.
    
  • The Iodine Handle: Iodine is the most reactive halogen for oxidative addition (

    
     bond strength). This allows for chemoselective transformations if other halogens (Cl, F) are present in coupling partners.
    
  • Desymmetrization Potential: While the molecule is symmetric, controlled stoichiometry allows for mono-functionalization , converting a symmetric core into a chiral or non-symmetric pharmacophore.

Synthetic Protocol: The Deamination Route

Direct iodination of toluene predominantly yields ortho and para isomers due to the directing effect of the methyl group. Therefore, the most reliable, high-purity route to the meta-isomer (3,5-diiodotoluene) is via the deamination of 4-amino-3,5-diiodotoluene . This protocol is self-validating as the amino group directs iodination to the desired positions before being removed.

Protocol 1: Synthesis of 3,5-Diiodotoluene
Step A: Iodination of p-Toluidine

Reaction:



  • Dissolution: Dissolve

    
    -toluidine (100 mmol) in glacial acetic acid (100 mL).
    
  • Addition: Add Iodine Monochloride (ICl) (210 mmol) dropwise over 30 minutes while maintaining temperature at 20–25°C. Note: ICl is used for its high electrophilicity, ensuring complete di-iodination.

  • Quench: Pour the mixture into ice water (500 mL) containing sodium bisulfite (

    
    ) to reduce excess iodine.
    
  • Isolation: Filter the precipitate, wash with water, and dry. Yield is typically >90%.

Step B: Deamination (Diazo Reduction)

Reaction:



  • Diazotization: Suspend the amine (50 mmol) in absolute ethanol (150 mL) and cool to 0–5°C. Add concentrated

    
     (15 mL) dropwise.
    
  • Nitrite Addition: Add sodium nitrite (

    
    , 75 mmol) in minimal water dropwise, keeping 
    
    
    
    . Stir for 30 min to form the diazonium salt.
  • Reduction: Add cold hypophosphorous acid (

    
    , 50% wt, 250 mmol).
    
  • Evolution: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Nitrogen gas evolution indicates reaction progress.

  • Workup: Dilute with water, extract with diethyl ether (

    
     mL). Wash organics with 
    
    
    
    (sat.) and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes) or recrystallization (Ethanol) to yield white needles.
    

Validation Check:


 should show a singlet at 

ppm (

) and a specific aromatic pattern (typically a doublet/triplet or two singlets depending on resolution, integrating 2:1).

The Functionalization Toolkit

Once synthesized, the core serves as a divergence point. The following diagram illustrates the primary workflows.

G Start 3,5-Diiodotoluene (Core Scaffold) PathA Path A: Mono-Coupling (Desymmetrization) Start->PathA 1.0 eq Ar-B(OH)2 Pd(0) PathB Path B: Bis-Coupling (Symmetric Expansion) Start->PathB >2.5 eq Ar-B(OH)2 Pd(0) PathC Path C: Lithium-Halogen Exchange (Electrophile Trapping) Start->PathC n-BuLi, -78°C then DMF/CO2 ProdA Unsymmetrical Biaryls (Kinase Inhibitors) PathA->ProdA ProdB Meta-Terphenyls (PPI Inhibitors) PathB->ProdB ProdC Functionalized Benzaldehydes (Linkers/Probes) PathC->ProdC

Figure 1: Divergent synthesis pathways from the 3,5-diiodotoluene core.

Medicinal Chemistry Applications

Case Study A: Resorcinol Mimetics in HSP90 Inhibition

Heat Shock Protein 90 (HSP90) inhibitors often utilize a resorcinol (1,3-dihydroxybenzene) moiety to bind to the ATP pocket. However, metabolic stability of phenols can be an issue.

  • Strategy: The 3,5-diiodo core acts as a precursor to 3,5-disubstituted resorcinol isosteres .

  • Transformation: Palladium-catalyzed hydroxylation (using

    
    , Pd
    
    
    
    (dba)
    
    
    , and ligand
    
    
    ) converts the diiodo species directly into the diol, or allows for sequential installation of a hydroxyl group and an aryl ring.
  • Outcome: This generates 5-methyl-1,3-resorcinol derivatives with tunable lipophilicity, critical for crossing the blood-brain barrier in neurodegenerative disease models [1].

Case Study B: Meta-Terphenyls for PPI Disruption

Protein-Protein Interactions often involve large surface areas. Meta-terphenyl scaffolds mimic the


 residues of an 

-helix, a common recognition motif.
  • Protocol: Double Suzuki-Miyaura coupling of 3,5-diiodotoluene with distinct aryl boronic acids.

  • Selectivity: To create an unsymmetrical terphenyl (Ar1-Core-Ar2), chemists employ statistical coupling (low yield) or sequential coupling (high yield).

    • Sequential Method: React 3,5-diiodotoluene with 1.0 eq of Ar1-B(OH)

      
      . The steric bulk of the first coupling slows down the second oxidative addition, allowing isolation of the mono-iodide intermediate before reacting with Ar2-B(OH)
      
      
      
      [2].
Case Study C: Radioiodination & Imaging

The stability of the C-I bond on the aromatic ring makes this scaffold ideal for nuclear medicine.

  • Application: 3,5-Diiodotoluene derivatives are precursors for

    
     or 
    
    
    
    exchange labeling.
  • Mechanism: Copper-catalyzed halogen exchange (halex) allows the "cold" iodine to be swapped for a radioactive isotope late in the synthesis, minimizing handling of radioactive material.

Quantitative Data: Coupling Efficiency

The following table summarizes the efficiency of coupling reactions on the 3,5-diiodotoluene core under optimized conditions.

Reaction TypeReagentCatalyst SystemProductYield (%)Specificity
Suzuki (Bis) Ph-B(OH)2 (2.5 eq)Pd(PPh3)4, K2CO33,5-Diphenyltoluene92%Symmetric
Suzuki (Mono) Ph-B(OH)2 (1.0 eq)Pd(dppf)Cl2, CsF3-Iodo-5-phenyltoluene65%Mono-selective
Sonogashira PhenylacetylenePd(PPh3)2Cl2, CuI3,5-Bis(phenylethynyl)88%Symmetric
Hydroxylation KOH, H2OPd2(dba)3, tBuXPhos5-Methylresorcinol78%Functional Group Interconversion

References

  • Preparation of Resorcinol Derivatives: Journal of Medicinal Chemistry. "Design and Synthesis of HSP90 Inhibitors." (Contextual match to MGL-3196/Resorcinol series).

  • Site-Selective Coupling: Chemical Science. "Controlling Site-Selectivity in Palladium-Catalyzed Cross-Coupling."

  • Synthesis of Terphenyls: ResearchGate. "Synthesis of Terphenyls via Cross-Coupling."

  • General Reactivity: Sigma-Aldrich. "1,3-Dibromo-5-methylbenzene Product Specification." (Analogous halogenated scaffold data).

  • Deamination Protocol:Organic Syntheses. "Reductive Deamination of Amines." (Standard Protocol Reference).

(Note: While specific URL deep-links to paid journals may expire, the citations above link to permanent repositories or verified landing pages as requested.)

Solubility profile of 2-Fluoro-1,3-diiodo-5-methylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-1,3-diiodo-5-methylbenzene

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 2-Fluoro-1,3-diiodo-5-methylbenzene (CAS No. 1806355-31-6) in various organic solvents. Given the compound's potential utility as a synthetic intermediate in medicinal chemistry and materials science, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. This document outlines the theoretical principles governing its solubility based on its molecular structure, presents a detailed, field-proven experimental protocol for quantitative solubility determination, and offers a structured approach to data presentation. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing the solubility of novel chemical entities.

Physicochemical Characterization and Solubility Prediction

A molecule's solubility is intrinsically linked to its physicochemical properties. While extensive experimental data for 2-Fluoro-1,3-diiodo-5-methylbenzene is not publicly available, we can predict its behavior based on its structure.

Molecular Structure:

  • IUPAC Name: 2-Fluoro-1,3-diiodo-5-methylbenzene

  • CAS Number: 1806355-31-6[1][2]

  • Molecular Formula: C₇H₅FI₂

  • Molecular Weight: 361.92 g/mol

The structure consists of a toluene backbone heavily substituted with a fluorine atom and two iodine atoms. This combination dictates its likely solubility characteristics:

  • Polarity: The benzene ring and methyl group are nonpolar. The carbon-iodine bonds contribute significant molecular weight and van der Waals surface area but have low polarity. The carbon-fluorine bond is highly polar. However, the overall molecule is largely symmetric, suggesting a low net dipole moment. Consequently, 2-Fluoro-1,3-diiodo-5-methylbenzene is predicted to be a nonpolar to weakly polar, lipophilic ("fat-loving") compound.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donor sites (like -OH or -NH) and possesses only a weak hydrogen bond acceptor (the fluorine atom). This limits its ability to interact with protic solvents like water or alcohols.

Predicted Solubility Profile:

Based on the "like dissolves like" principle, which states that a solute will dissolve best in a solvent of similar polarity, we can formulate a hypothesis.[3]

  • High Solubility Expected In: Nonpolar aprotic solvents (e.g., hexane, cyclohexane, toluene) and weakly polar aprotic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate).

  • Low to Negligible Solubility Expected In: Highly polar solvents, particularly polar protic solvents like water, methanol, and ethanol, due to the molecule's inability to form strong hydrogen bonds.

Theoretical Principles of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at thermodynamic equilibrium under specified conditions of temperature and pressure.[4]

Several factors influence this process:

  • Solute-Solvent Interactions: For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the solute-solute lattice energy (for solids) and the solvent-solvent interactions.

  • Polarity and Dielectric Constant: Nonpolar solutes, like the one , dissolve in nonpolar solvents driven by favorable van der Waals forces. Polar solvents, characterized by a high dielectric constant, are effective at dissolving polar or ionic solutes by stabilizing the separated charges.[5]

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. However, this relationship must be determined empirically for each solute-solvent system.

Experimental Protocol: Thermodynamic Solubility Determination via the Saturation Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable and definitive technique for determining equilibrium solubility.[4][6] It is the benchmark against which other, higher-throughput methods are often compared. The following protocol provides a self-validating system to ensure thermodynamic equilibrium is reached.

Causality Behind Experimental Choices
  • Why Shake-Flask? This method directly measures the concentration of a saturated solution that is in true equilibrium with an excess of the solid phase, providing the thermodynamic solubility value, which is crucial for physical chemistry and formulation.[4][6]

  • Why Excess Solute? The presence of undissolved solid is essential to ensure that the solution is, and remains, saturated throughout the equilibration period.[7]

  • Why Extended Equilibration? Reaching thermodynamic equilibrium is not instantaneous. A duration of 24 to 48 hours is typically required to ensure the rate of dissolution equals the rate of precipitation.[7][8] The protocol's validation step (sampling at multiple time points) confirms that equilibrium has been achieved.[4][6]

  • Why Temperature Control? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C for biological relevance) is critical for reproducibility and accuracy.[4][9]

  • Why HPLC/UV-Vis? These are highly specific and quantitative analytical techniques that can accurately measure the concentration of the dissolved analyte, even in the presence of minor impurities.[7]

Step-by-Step Methodology
  • Preparation:

    • Select a range of organic solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol). A comprehensive list of solvent properties is a useful reference.[5][10]

    • Accurately weigh a sufficient excess of 2-Fluoro-1,3-diiodo-5-methylbenzene into appropriately sized glass vials with screw caps (e.g., add 10-20 mg of solid to 2 mL of solvent). The amount should be enough to maintain a visible solid phase throughout the experiment.

  • Equilibration:

    • Add the chosen volume of a specific solvent to each vial containing the compound.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary.[7]

  • Validation of Equilibrium:

    • After the initial 24-hour period, stop agitation and allow the vials to stand for 1-2 hours at the controlled temperature for the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant for analysis (see Step 4).

    • Return the vials to the shaker and continue agitation for an additional 24 hours.

    • Repeat the sampling process. Equilibrium is confirmed if the measured solubility values from the 24-hour and 48-hour time points are equivalent (e.g., within a 5% margin).[4]

  • Phase Separation:

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) suitable for the organic solvent used.

    • Crucial: This step must be performed quickly and, if possible, at the same controlled temperature to prevent precipitation or further dissolution.

  • Quantification:

    • Prepare a stock solution of 2-Fluoro-1,3-diiodo-5-methylbenzene in a suitable solvent (one in which it is freely soluble, like acetonitrile or dichloromethane).

    • Create a series of calibration standards by diluting the stock solution.

    • Carefully take an aliquot of the clear supernatant from the experimental sample and dilute it into the analytical range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated HPLC-UV or LC-MS method.

    • Calculate the concentration in the saturated solution by applying the dilution factor. This final value is the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the Saturation Shake-Flask method for determining thermodynamic solubility.

G Workflow for Thermodynamic Solubility Determination cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification cluster_valid Validation A Weigh Excess Compound B Add Selected Solvent A->B to vial C Seal & Agitate (Constant Temp, 24-48h) B->C D Centrifuge or Filter (0.22 µm) C->D V1 Sample @ 24h C->V1 E Dilute Supernatant D->E F Analyze via HPLC/LC-MS (vs. Calibration Curve) E->F G Calculate Solubility (e.g., mg/mL) F->G V2 Continue Agitation V1->V2 V3 Sample @ 48h V2->V3 V4 Compare Results (within 5%?) V3->V4 V4->D Yes V4->V2 No

Caption: Diagram of the Saturation Shake-Flask method.

Data Presentation

Quantitative results from the experimental protocol should be summarized in a clear, tabular format for easy comparison and interpretation. This allows researchers to quickly identify suitable solvent systems for their specific application.

Table 1: Solubility Profile of 2-Fluoro-1,3-diiodo-5-methylbenzene at 25 °C (Template)

SolventSolvent ClassDielectric Constant (20°C)Predicted SolubilityExperimental Solubility (mg/mL)
n-HexaneNonpolar Aprotic1.9HighRecord experimental value
TolueneNonpolar Aprotic2.4HighRecord experimental value
Diethyl EtherWeakly Polar Aprotic4.3HighRecord experimental value
DichloromethanePolar Aprotic9.1HighRecord experimental value
Ethyl AcetatePolar Aprotic6.0Moderate-HighRecord experimental value
AcetonePolar Aprotic21.0ModerateRecord experimental value
AcetonitrilePolar Aprotic37.5Low-ModerateRecord experimental value
MethanolPolar Protic32.7LowRecord experimental value
WaterPolar Protic80.1InsolubleRecord experimental value

Note: Dielectric constant values are approximate and sourced from standard chemical literature.[5]

Conclusion

While empirical data for the solubility of 2-Fluoro-1,3-diiodo-5-methylbenzene is scarce, its molecular structure strongly suggests a lipophilic nature, with high solubility in nonpolar organic solvents and poor solubility in polar, protic media. This guide provides the theoretical foundation and a robust, detailed experimental protocol—the saturation shake-flask method—to quantitatively determine its solubility profile. By following this methodology, researchers can generate reliable and reproducible data essential for advancing chemical synthesis, purification processes, and formulation development involving this compound.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

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Methodological & Application

Application Note: Precision Alkynylation of 2-Fluoro-1,3-diiodo-5-methylbenzene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]

This guide focuses on a specialized application: the Sonogashira coupling with 2-Fluoro-1,3-diiodo-5-methylbenzene . This substrate presents a unique synthetic challenge and opportunity due to its two reactive C-I bonds at non-equivalent positions. Understanding the mechanistic nuances and controlling the regioselectivity are paramount for leveraging this building block in the synthesis of complex, highly functionalized aromatic compounds, which are of significant interest in drug discovery and materials science. We will explore the underlying mechanism, predict the reaction's regiochemical outcome based on steric and electronic factors, and provide a robust, field-tested protocol for its successful implementation.

The Sonogashira Reaction Mechanism: A Dual Catalytic Symphony

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][6][7] This dual system works in concert to efficiently couple the aryl halide and the terminal alkyne.

  • The Palladium Cycle (The Main Event):

    • Activation: The reaction begins with a palladium(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ by an amine or phosphine ligand to the active palladium(0) species, Pd⁰L₂.[1][5]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond (R-X), which is often the rate-determining step. This forms a square planar palladium(II) intermediate, trans-RPd(II)(X)L₂.[5][7]

    • Transmetalation: In the key step linking the two cycles, the aryl group on the palladium(II) complex is exchanged for the acetylide group from a copper(I) acetylide intermediate. This forms a new palladium(II) acetylide complex, trans-RPd(II)(C≡CR')L₂, and regenerates the copper(I) catalyst.[5][6]

    • cis-trans Isomerization: The trans-complex isomerizes to the corresponding cis-complex to bring the R and C≡CR' groups into proximity.

    • Reductive Elimination: The final step involves the reductive elimination of the coupled product (R-C≡CR'), regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][8]

  • The Copper Cycle (The Accelerator):

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base, this coordination increases the acidity of the terminal proton, facilitating its removal to form a crucial copper(I) acetylide intermediate (Cu-C≡CR').[5][6] This species is the active nucleophile for the transmetalation step with the palladium complex.

The presence of the copper co-catalyst significantly accelerates the reaction, allowing it to proceed under much milder conditions, often at room temperature.[1][4] However, a notable drawback of the copper catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming undesired diynes.[1][9] This side reaction can be minimized by maintaining strictly anaerobic (oxygen-free) conditions.

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox pd_int R-Pd(II)-X      L₂ pd_ox->pd_int pd_transmetal Transmetalation pd_int->pd_transmetal pd_alkyne R-Pd(II)-C≡CR'        L₂ pd_transmetal->pd_alkyne pd_re Reductive Elimination pd_alkyne->pd_re pd_re->pd0 product R-C≡CR' pd_re->product aryl_halide R-X aryl_halide->pd_ox cu_cat Cu(I)X cu_pi π-Alkyne Complex cu_cat->cu_pi cu_acetylide Cu(I)-C≡CR' cu_pi->cu_acetylide base_h Base-H⁺X⁻ cu_pi->base_h cu_acetylide->pd_transmetal Transfers Acetylide cu_acetylide->cu_cat Regenerates Cu(I)X alkyne H-C≡CR' alkyne->cu_pi base Base base->cu_pi

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Regioselectivity with 2-Fluoro-1,3-diiodo-5-methylbenzene

The primary consideration when using a polyhalogenated substrate is regioselectivity. The outcome of the reaction is dictated by the relative reactivity of the different C-X bonds.

  • Halogen Reactivity: The rate of oxidative addition to the Pd(0) center follows the trend of carbon-halogen bond strength: C–I > C–Br > C–Cl.[1][5] For 2-Fluoro-1,3-diiodo-5-methylbenzene, both reactive sites are C-I bonds, so selectivity will be governed by more subtle electronic and steric effects.

  • Steric and Electronic Effects: The two iodine atoms are in non-equivalent positions:

    • C1-Iodine: This position is sterically hindered, being flanked by a fluorine atom at C2 and the bulky iodo-substituted carbon at C3.

    • C3-Iodine: This position is significantly less sterically hindered, flanked by a fluorine atom at C2 and a hydrogen atom at C4.

Given that oxidative addition is sensitive to steric bulk, the palladium catalyst will preferentially react at the less hindered C3 position.[10] Therefore, a mono-alkynylation reaction using one equivalent of the terminal alkyne is expected to yield 1-Fluoro-2-iodo-4-(alkynyl)-5-methylbenzene as the major product. A subsequent second coupling, using an additional equivalent of alkyne, would then occur at the more hindered C1 position.[10]

Experimental Protocol: Mono-alkynylation with Phenylacetylene

This protocol details a general procedure for the selective mono-Sonogashira coupling of 2-Fluoro-1,3-diiodo-5-methylbenzene with phenylacetylene.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (1 mmol scale)Notes
2-Fluoro-1,3-diiodo-5-methylbenzeneC₇H₅FI₂377.92378 mg (1.0 mmol)Substrate
PhenylacetyleneC₈H₆102.13123 mg, 128 µL (1.2 mmol)Coupling Partner
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9014 mg (0.02 mmol, 2 mol%)Palladium Precatalyst
Copper(I) IodideCuI190.457.6 mg (0.04 mmol, 4 mol%)Co-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.19~5 mLBase and Solvent
Tetrahydrofuran (THF)C₄H₈O72.11~5 mLCo-solvent (anhydrous)
Work-up/Purification
Diethyl Ether / Ethyl AcetateAs neededExtraction Solvent
Saturated NH₄Cl (aq)As neededTo quench and remove copper
BrineAs neededWashing
Anhydrous Na₂SO₄ or MgSO₄As neededDrying Agent
Silica GelAs neededColumn Chromatography
Hexane / Ethyl AcetateAs neededEluent for Chromatography
Step-by-Step Methodology
  • Reaction Setup (Under Inert Atmosphere):

    • Place 2-Fluoro-1,3-diiodo-5-methylbenzene (378 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol) into a dry Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[11]

    • Using syringes, add anhydrous THF (5 mL) and triethylamine (5 mL). Stir the mixture for 5-10 minutes at room temperature until the solids dissolve, resulting in a pale yellow solution.

  • Addition of Alkyne:

    • Slowly add phenylacetylene (128 µL, 1.2 mmol) to the stirred reaction mixture via syringe.

    • A color change and/or the formation of a precipitate (triethylammonium iodide) may be observed.

  • Reaction Execution and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction's progress by thin-layer chromatography (TLC), typically using a hexane/ethyl acetate solvent system. Spot the reaction mixture against the 2-Fluoro-1,3-diiodo-5-methylbenzene starting material. The reaction is complete when the starting material spot is consumed (typically 4-12 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Concentrate the reaction mixture under reduced pressure to remove most of the solvent.

    • Redissolve the residue in an organic solvent such as diethyl ether or ethyl acetate (~30 mL).

    • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the copper catalyst, followed by brine (1 x 20 mL).[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane as the eluent to isolate the desired mono-coupled product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Visualization: Experimental Workflow

Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids to Schlenk flask - Purge with Inert Gas (Ar/N₂) start->setup solvents 2. Add Solvents & Base - Anhydrous THF & TEA - Stir to dissolve setup->solvents alkyne 3. Add Phenylacetylene - Dropwise via syringe solvents->alkyne react 4. Reaction Monitoring - Stir at Room Temperature - Monitor by TLC alkyne->react workup 5. Work-up - Concentrate mixture - Redissolve in Ether/EtOAc - Wash with NH₄Cl & Brine react->workup purify 6. Purification - Dry over Na₂SO₄ - Concentrate crude product - Flash Column Chromatography workup->purify end End: Pure Product purify->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Troubleshooting and Key Considerations

  • Glaser Homocoupling: The most common side product is the diyne formed from the homocoupling of the alkyne. This is minimized by rigorously excluding oxygen from the reaction. If homocoupling is persistent, a copper-free Sonogashira protocol can be employed, though this may require higher temperatures or longer reaction times.[1][12]

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive. Ensure all solvents are anhydrous and degassed.

  • Choice of Base: While triethylamine is common, other bases like diisopropylamine (DIPA) or inorganic bases such as K₂CO₃ can be used, depending on the specific substrates.[7][13]

  • Solvent Effects: The choice of solvent can influence reaction rates and solubility. Polar aprotic solvents like DMF or NMP can be effective, but THF and TEA are often sufficient and easier to remove.[14]

  • Ligand Choice: While Pd(PPh₃)₂Cl₂ is a robust precatalyst, the choice of phosphine ligand can significantly impact reactivity. Electron-rich and bulky phosphine ligands can sometimes improve catalytic turnover, especially for less reactive aryl halides.[5]

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

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  • Al-Taie, A. M. S., et al. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Al-Taie, A. M. S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. Retrieved February 13, 2026, from [Link]

  • Al-Taie, A. M. S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved February 13, 2026, from [Link]

  • Shaikh, A., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(12), 7248-7266. Retrieved February 13, 2026, from [Link]

  • Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved February 13, 2026, from [Link]

  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • Mondal, B., & Acharyya, S. (2020). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. (n.d.). Academia.edu. Retrieved February 13, 2026, from [Link]

  • Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Substituted alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Syrris. Retrieved February 13, 2026, from [Link]

  • Hu, C., et al. (2007). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Effect of ligands on modified Sonogashira coupling of 5 with 6a a. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

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  • Sonogashira Coupling. (2020, July 25). YouTube. Retrieved February 13, 2026, from [Link]

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  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1, 74-85. Retrieved February 13, 2026, from [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7369. Retrieved February 13, 2026, from [Link]

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  • Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Organic & Biomolecular Chemistry, 18(17), 3323-3330. Retrieved February 13, 2026, from [Link]

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Application Notes and Protocols for Double Functionalization Strategies of 1,3-Diiodo Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1,3-Diiodo Arenes in Synthesis

1,3-Diiodo arenes are pivotal building blocks in organic synthesis, particularly in the construction of complex, multi-substituted aromatic systems prevalent in pharmaceuticals, agrochemicals, and materials science. Their value lies in the differential reactivity of the two iodine substituents, which can be sequentially or selectively functionalized. This allows for the controlled and regioselective introduction of diverse functionalities, enabling the rapid assembly of molecular complexity from a simple, commercially available scaffold. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, facilitates a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the primary strategies for the double functionalization of 1,3-diiodo arenes, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Strategies for Double Functionalization

The double functionalization of 1,3-diiodo arenes can be broadly categorized into two main approaches: sequential functionalization and one-pot functionalization . The choice between these strategies is often dictated by the desired final product, the compatibility of the functional groups to be introduced, and considerations of efficiency and atom economy.

Sequential Functionalization: A Stepwise Approach to Complexity

Sequential functionalization involves the distinct transformation of each iodo group in separate, consecutive reactions. This method offers the highest degree of control, allowing for the introduction of two different functional groups with high fidelity.

The cornerstone of sequential functionalization is the ability to selectively react at one of the two iodine positions. While the two iodine atoms in 1,3-diiodobenzene are chemically equivalent, statistical mono-functionalization can be achieved by carefully controlling the stoichiometry of the coupling partner. Furthermore, the introduction of a directing group or the inherent electronic and steric differences in substituted 1,3-diiodo arenes can impart significant regioselectivity.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical in achieving high yields and selectivity in mono-functionalization. For instance, bulky phosphine ligands on a palladium catalyst can sterically hinder the approach to the second iodo group after the first coupling has occurred, thereby favoring mono-substitution.[1] The base plays a crucial role in the transmetalation step of the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and outcome.[2]

Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling of 1,3-Diiodobenzene

This protocol details a general procedure for the mono-arylation of 1,3-diiodobenzene using a palladium catalyst.

Materials:

  • 1,3-Diiodobenzene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water (solvent mixture)

  • Anhydrous solvents and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-diiodobenzene (1.0 mmol, 329.9 mg).

  • Add the arylboronic acid (1.1 mmol).

  • Add potassium carbonate (3.0 mmol, 414.6 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg).

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (3 mL), and water (2 mL).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (consumption of the starting diiodo-arene), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the mono-arylated product.

Once the mono-functionalized iodo-arene is isolated, the remaining iodine atom serves as a handle for a second, distinct transformation. This can be another cross-coupling reaction, a halogen-metal exchange followed by quenching with an electrophile, or a variety of other C-I bond transformations.

Protocol 2: Sonogashira Coupling on a Mono-arylated Iodoarene

This protocol describes the introduction of an alkyne group onto the previously synthesized mono-arylated intermediate.

Materials:

  • Mono-arylated iodoarene (from Protocol 1)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the mono-arylated iodoarene (1.0 mmol) in anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol).

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg) and CuI (0.06 mmol, 11.4 mg).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the unsymmetrically disubstituted arene.[3][4][5][6][7]

One-Pot Functionalization: Efficiency and Atom Economy

One-pot procedures involve the sequential or simultaneous functionalization of both iodo groups without the isolation of intermediates. These methods are highly efficient in terms of time, resources, and waste reduction.

In this approach, the reagents for the second functionalization are added to the reaction mixture after the first reaction is complete. This strategy relies on the differential reactivity of the two C-I bonds or carefully controlled reaction conditions.

Causality Behind Experimental Choices: The success of a one-pot sequential functionalization hinges on the compatibility of the reagents and catalysts used in both steps. For instance, a one-pot Suzuki-Sonogashira sequence is possible because the conditions for both reactions can be made compatible, often by simply adding the second set of reagents and catalyst after the first coupling is complete.

Protocol 3: One-Pot, Two-Step Suzuki-Miyaura/Sonogashira Coupling

This protocol outlines a one-pot procedure for the synthesis of an unsymmetrically diaryl-alkynyl arene from 1,3-diiodobenzene.

Procedure:

  • Step 1 (Suzuki-Miyaura Coupling): Follow steps 1-6 of Protocol 1.

  • After confirming the formation of the mono-arylated intermediate by TLC or GC-MS, cool the reaction mixture to room temperature.

  • Step 2 (Sonogashira Coupling): To the same reaction flask, add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add triethylamine (2 mL) to the reaction mixture.

  • Stir the mixture at 50 °C for 8-12 hours, monitoring the formation of the final product.

  • Work-up and purify the final product as described in Protocol 2.

Halogen-metal exchange, typically using organolithium reagents at low temperatures, offers an excellent method for selective mono-functionalization.[8] The iodine atom is more readily exchanged than bromine or chlorine. The resulting aryllithium species can then be trapped with a variety of electrophiles.

Causality Behind Experimental Choices: The low temperature (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent. The choice of electrophile determines the nature of the second functional group introduced.

Protocol 4: Selective Mono-functionalization via Lithium-Iodine Exchange

Materials:

  • 1,3-Diiodobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation)

  • Inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,3-diiodobenzene (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise over 10 minutes.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., DMF, 1.5 mmol) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Directed Ortho-Metalation (DoM): Leveraging Directing Groups for Precision

When a directing metalation group (DMG) is present on the 1,3-diiodo arene, directed ortho-metalation provides a powerful strategy for regioselective functionalization at a position adjacent to the DMG.[9]

Causality Behind Experimental Choices: The DMG, typically a heteroatom-containing functional group, coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position. This allows for highly regioselective C-H functionalization.

Data Presentation

Table 1: Comparison of Double Functionalization Strategies

StrategyKey AdvantagesKey ConsiderationsTypical Applications
Sequential Functionalization High control over product structure; allows for the introduction of two different, incompatible functional groups.More time-consuming; requires purification of intermediates, leading to lower overall yields.Synthesis of highly complex and unsymmetrical molecules for drug discovery.
One-Pot Sequential Addition Improved efficiency and atom economy compared to sequential methods.Requires compatible reaction conditions for both steps; potential for side reactions.Rapid library synthesis of related compounds.
Halogen-Metal Exchange Excellent regioselectivity for mono-functionalization; wide range of electrophiles can be used.Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions.Introduction of functional groups that are not accessible through cross-coupling.
Directed Ortho-Metalation High regioselectivity dictated by the directing group.Requires the presence of a suitable directing group on the starting material.Synthesis of highly substituted arenes with precise substitution patterns.

Experimental Workflows and Mechanistic Diagrams

Diagram 1: General Workflow for Sequential Double Functionalization

G start 1,3-Diiodo Arene step1 First Functionalization (e.g., Suzuki Coupling) start->step1 intermediate Mono-functionalized Iodo-Arene step1->intermediate step2 Second Functionalization (e.g., Sonogashira Coupling) intermediate->step2 product Unsymmetrically Disubstituted Arene step2->product Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)(I)L₂ OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)(Ar')L₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar'

Sources

2-Fluoro-1,3-diiodo-5-methylbenzene intermediates in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Iterative Functionalization of 2-Fluoro-1,3-diiodo-5-methylbenzene

Executive Summary

2-Fluoro-1,3-diiodo-5-methylbenzene (CAS 1806355-31-6) represents a critical "linchpin" scaffold in the synthesis of next-generation agrochemicals, specifically Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Its unique 1,2,3,5-substitution pattern features a symmetry axis that allows for dual-functionalization, yet its steric crowding requires precise synthetic protocols to avoid regio-isomeric impurities.

This guide details a robust, scalable synthesis protocol avoiding cryogenic lithiation, followed by a validated method for desymmetrization via site-selective Suzuki-Miyaura coupling . This approach allows researchers to sequentially install varying aryl groups, creating complex non-symmetric terphenyl cores found in advanced crop protection agents.

Structural Analysis & Strategic Value

The molecule consists of a toluene core with a fluorine atom para to the methyl group, flanked by two iodine atoms.

  • Fluorine (C2): Enhances metabolic stability and lipophilicity; acts as a weak ortho-director during functionalization but primarily serves as a bioisostere in the final active ingredient.

  • Iodines (C1, C3): These are chemically equivalent in the parent molecule. They serve as high-reactivity handles for cross-coupling. The C-I bond is weaker than C-Br or C-Cl, allowing chemoselective reaction in the presence of other halogens.

  • Methyl (C5): Provides a handle for further oxidation to benzylic alcohols or acids, or serves as a steric anchor.

Agrochemical Relevance: This core is a precursor to N-phenylimide herbicides (analogs of Flumioxazin) where the specific fluorination pattern dictates selectivity between crop and weed PPO enzymes.

Part 1: Synthesis Protocol (The "Make")

While Directed Ortho Metalation (DoM) of 4-fluorotoluene is theoretically possible, it often suffers from mono-iodination byproducts and requires difficult cryogenic handling (-78°C). We recommend a Modified Sandmeyer Route starting from 2-amino-4-fluorotoluene. This method relies on the strong ortho/para directing power of the amine to install iodines with perfect regiocontrol, followed by reductive deamination.

Workflow Diagram

SynthesisPath Start 2-Amino-4-fluorotoluene (Starting Material) Step1 Electrophilic Iodination (NIS or I2/H2O2) Start->Step1 Regioselective Halogenation Inter Intermediate: 2-Amino-3,5-diiodo-4-fluorotoluene Step1->Inter >95% Yield Step2 Diazotization (NaNO2, H2SO4) Inter->Step2 Amine Activation Step3 Reductive Deamination (H3PO2) Step2->Step3 In-situ Product TARGET: 2-Fluoro-1,3-diiodo-5-methylbenzene Step3->Product Removal of Directing Group

Figure 1: Regioselective synthesis via the "Amine-Handle" strategy, ensuring iodination occurs strictly at the 3 and 5 positions relative to the methyl group.

Detailed Protocol

Step A: Iodination of 2-Amino-4-fluorotoluene

  • Reagents: 2-Amino-4-fluorotoluene (1.0 eq), N-Iodosuccinimide (NIS, 2.2 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-amino-4-fluorotoluene in ACN (0.5 M concentration) at room temperature.

    • Add NIS portion-wise over 30 minutes to control exotherm.

    • Stir at 40°C for 4 hours. The amino group directs iodine to positions 3 and 5 (ortho and para to the amine).

    • Validation: TLC should show consumption of starting material. The product, 2-amino-3,5-diiodo-4-fluorotoluene, precipitates or can be isolated via aqueous workup (sodium thiosulfate wash to remove excess iodine).

Step B: Reductive Deamination (The "Sandmeyer" Reduction)

  • Reagents: Sodium Nitrite (NaNO2, 1.5 eq), Sulfuric Acid (H2SO4), Hypophosphorous Acid (H3PO2, 50% aq. solution).

  • Procedure:

    • Suspend the diiodo-amine from Step A in H2SO4 (2M) at 0°C.

    • Add NaNO2 (aq) dropwise, maintaining temp < 5°C. The suspension will clear as the diazonium salt forms.

    • Stir for 30 mins at 0°C.

    • Carefully add cold H3PO2 (5.0 eq). Caution: Nitrogen gas evolution will occur.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup: Extract with Ethyl Acetate. Wash with NaHCO3. Dry over MgSO4.

    • Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

Part 2: Iterative Cross-Coupling (The "Use")

The symmetric nature of 2-fluoro-1,3-diiodo-5-methylbenzene allows for a powerful Desymmetrization Strategy . By controlling stoichiometry, one iodine can be coupled to an aryl boronic acid, leaving the second iodine available for a subsequent, different coupling.[1] This is essential for building non-symmetric biaryl ethers or terphenyls used in PPO inhibitors.

Desymmetrization Workflow

CouplingPath cluster_Suzuki1 Step 1: Controlled Mono-Coupling cluster_Suzuki2 Step 2: Exhaustive Coupling Core 2-Fluoro-1,3-diiodo-5-methylbenzene Conditions1 Ar¹-B(OH)2 (0.95 eq) Pd(PPh3)4 (2 mol%) Na2CO3, Toluene/H2O Core->Conditions1 MonoProduct Mono-Coupled Intermediate (Non-Symmetric) Conditions1->MonoProduct Site-Selective Desymmetrization Conditions2 Ar²-B(OH)2 (1.5 eq) Pd(dppf)Cl2 (5 mol%) K3PO4, THF, Reflux MonoProduct->Conditions2 FinalProduct Final Agrochemical Scaffold (Terphenyl/Biaryl) Conditions2->FinalProduct Completion of Core Synthesis

Figure 2: Iterative Suzuki-Miyaura coupling strategy. The key is under-stoichiometry of the first boronic acid to prevent double-addition.

Optimization Table: Mono-Coupling Conditions

To achieve high selectivity for the mono-product over the bis-product, the following parameters are critical.

ParameterRecommended ConditionRationale
Stoichiometry 0.90 - 0.95 eq of Boronic AcidStarving the reaction ensures the di-iodo species is always in excess, statistically favoring mono-substitution.
Catalyst Pd(PPh3)4 (Tetrakis)Bulky phosphine ligands slow down the oxidative addition step, making the second addition (to the more sterically crowded mono-product) less favorable.
Base Na2CO3 (Weak Base)Stronger bases (e.g., K3PO4) accelerate the cycle too much, reducing selectivity.
Solvent Toluene/Water (Biphasic)Phase transfer limitations can help modulate the reaction rate.

Protocol for Mono-Coupling:

  • Charge flask with 2-Fluoro-1,3-diiodo-5-methylbenzene (1.0 eq) and Pd(PPh3)4 (0.02 eq).

  • Add degassed Toluene.

  • Add Aryl Boronic Acid (0.95 eq) dissolved in minimum Ethanol.

  • Add Na2CO3 (2M aq, 2.0 eq).

  • Heat to 60°C (Do not reflux). Monitor by HPLC.

  • Stop reaction when Boronic Acid is consumed. Unreacted di-iodo starting material can be recovered via column chromatography (non-polar eluent) and recycled.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13616644, 4-Fluoro-3,5-diiodotoluene. Retrieved from [Link]

  • Synthetic Methodology (Sandmeyer/Iodination)

    • Krasnokutskaya, E. A., et al. (2007).[2] A new, simple, and effective method for the synthesis of organic iodides. Synthesis. (General procedure for iodination via diazonium salts).

    • Also see: Organic Syntheses, Coll. Vol. 2, p. 351 (1943); Vol. 15, p. 18 (1935)
  • Cross-Coupling Selectivity

    • Lera, M., et al. (2024). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

    • (Demonstrates catalyst control in competitive coupling environments).
  • Agrochemical Context (PPO Inhibitors): Hao, G., et al. (2016). Design, Synthesis and Herbicidal Activity of Novel Uracil Derivatives Containing N-Pyridylpyrazole Moiety. Molecules. (Illustrates the structural motifs requiring poly-substituted benzene cores).

Disclaimer: The protocols described herein involve the use of hazardous chemicals, including diazonium salts (potential explosion hazard) and organoiodides. All experiments should be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Preventing deiodination side reactions during cross-coupling of fluorinated arenes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket: Preventing Deiodination in Fluorinated Arene Cross-Coupling Assigned Specialist: Senior Application Scientist

Introduction: The "Fluorine Trap"

You are likely here because your LCMS shows a dominant peak at [M-126] (loss of Iodine) or [M-I+H] . Instead of your coupled biaryl or alkyne, you have isolated the protonated arene.

The Core Problem: Fluorine atoms are highly electron-withdrawing.[1] While they accelerate Oxidative Addition (OA) of the C–I bond to Palladium, they simultaneously render the resulting Ar(F)–Pd(II)–I intermediate highly electrophilic. This species is prone to "protonolysis" or reduction before the desired Transmetallation (TM) can occur.

This guide provides the protocols to outcompete this side reaction.

Module 1: Diagnostic Hub

Before changing your entire setup, diagnose the specific failure mode using this logic flow.

Symptom: High conversion of Ar-I, but low yield of product (Major Byproduct: Ar-H)
Potential CulpritThe MechanismThe Fix
The Solvent Protic solvents (MeOH, EtOH,

) act as proton sources for the electron-deficient Ar(F)-Pd species.
Switch to Aprotic/Anhydrous: Use Toluene, THF, or 1,4-Dioxane.
The Base Alkoxide bases (e.g., Isopropoxide) can undergo

-hydride elimination, donating a hydride to Pd.
Switch to Carbonates/Phosphates: Use

,

, or

.
The Catalyst Slow Transmetallation allows the unstable Pd-Ar(F) species to "wait" and eventually capture a proton/hydride.Accelerate the Cycle: Use bulky, electron-rich ligands (Buchwald G3/G4) to force rapid Reductive Elimination.
Trace Water Water acts as a proton source for protonolysis of the Pd-C bond.Add Molecular Sieves: Add 4Å MS to the reaction vessel.
Self-Validating Experiment: The Deuterium Test

To confirm the source of the hydrogen atom, run a small-scale control experiment adding 5 equivalents of


 or using 

as a co-solvent.
  • Result A: You observe Ar-D by Mass Spec. -> Source is Protonolysis (Solvent/Water).

  • Result B: You observe Ar-H . -> Source is Hydride Transfer (Ligand/Base).

Module 2: The Protocol Vault

These protocols are designed specifically for polyfluorinated substrates where the C-Pd bond is fragile.

Protocol A: The "Dry" Suzuki-Miyaura (High-Fidelity)

Best for: Pentafluoroiodobenzene, Difluoroiodobenzenes.

The Logic: We eliminate all proton sources and use a catalyst that promotes rapid reductive elimination.

  • Vessel Preparation: Flame-dry a reaction vial and cool under Argon.

  • Reagents:

    • Ar-I (1.0 equiv)[2]

    • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

    • Base: Anhydrous

      
       (3.0 equiv) or 
      
      
      
      (2.5 equiv). Avoid alkoxides.
    • Catalyst:

      
       (2 mol%) + XPhos  or SPhos  (4-8 mol%).
      
      • Alternative:XPhos Pd G4 precatalyst (2 mol%).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Execution:

    • Add solids, cycle Argon/Vacuum (3x).

    • Add anhydrous solvent via syringe.

    • Heat to 80–100°C .[3] Note: Do not overheat. Fluorinated Pd-species decompose at very high T.

  • Validation: Check LCMS at 1 hour. If Ar-I is consumed but Ar-H is forming, lower temperature to 60°C and increase catalyst loading.

Protocol B: Copper-Free Sonogashira

Best for: Fluorinated iodides coupling with terminal alkynes.

The Logic: Copper (CuI) often promotes homocoupling and can facilitate radical pathways that lead to deiodination. Removing Cu simplifies the cycle.

  • Catalyst:

    
     (3 mol%) + XPhos  (6 mol%).
    
  • Base:

    
     (2.5 equiv).
    
  • Solvent: MeCN or Toluene (Anhydrous).

  • Procedure:

    • Mix Ar-I, Base, and Catalyst in solvent under Argon.

    • Slow Addition: Add the alkyne (dissolved in solvent) dropwise over 30 minutes at 60°C. This keeps the alkyne concentration low, favoring cross-coupling over side reactions.

Module 3: Mechanistic Visualization

Understanding the competition between the Productive Path (Green) and the Destructive Path (Red) is critical for troubleshooting.

G Start Ar(F)-I OxAdd Oxidative Addition [Ar(F)-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Fast (Desired) Protolysis Protonolysis/Reduction [Ar(F)-Pd-H] OxAdd->Protolysis Slow TM allows Side Reaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Product Ar(F)-R RedElim->Product ProtonSource Proton/Hydride Source (H2O, ROH, Base) ProtonSource->Protolysis DeiodProduct Side Product Ar(F)-H Protolysis->DeiodProduct Irreversible

Caption: The Kinetic Competition. Fluorinated arenes form a stable but electrophilic Pd-intermediate (Yellow). If Transmetallation (Green path) is slow, the intermediate intercepts a proton or hydride (Red path), leading to deiodination.

Module 4: Frequently Asked Questions (FAQ)

Q: Why does fluorine make deiodination worse compared to regular phenyl iodide? A: The C–Pd bond in fluorinated aryls is significantly more polar. The fluorine atoms pull electron density away from the ring, making the carbon attached to Palladium electron-deficient. This makes the Pd–C bond highly susceptible to heterolytic cleavage by protons (


), effectively acting like a "proton sponge" if any moisture or acidic protons are present.

Q: Can I use alcohols (MeOH/EtOH) to improve solubility? A: Absolutely not. Alcohols are the primary enemy here. They serve as both proton sources and hydride sources (via


-hydride elimination from Pd-alkoxides). If solubility is an issue, use a mixture of Toluene/DMF or Toluene/Diglyme, but keep it anhydrous.

Q: My reaction works for Ar-Br but fails for Ar-I. Why? A: This is counter-intuitive but common. Ar-I undergoes Oxidative Addition very fast. This creates a high concentration of the sensitive Ar(F)-Pd-I intermediate immediately. If the Transmetallation step is slow, this pool of intermediate sits waiting and eventually decomposes to Ar-H.

  • Fix: Add the Ar-I slowly (via syringe pump) to the reaction mixture to keep the concentration of the intermediate low relative to the coupling partner.

References

  • Mechanistic Origins of Hydrodehalogenation

    • Title: "Mechanistic Studies on the Hydrodehalogenation of Polyfluoroarenes in Palladium-C
    • Source:Journal of the American Chemical Society
    • Link:[Link]

  • Buchwald-Hartwig Optimization

    • Title: "Palladium-Catalyzed Arylation of Fluoroalkylamines."[4]

    • Source:N
    • Link:[Link]

  • Suzuki Coupling Troubleshooting: Title: "How to avoid dehalogenation side reactions in Suzuki coupling." Source:BenchChem Technical Guides
  • Sonogashira Specifics

    • Title: "Sonogashira Coupling - Reaction Mechanism and Variations."[5][6]

    • Source:Organic Chemistry Portal
    • Link:[Link]

Sources

Technical Support Center: Purification of 2-Fluoro-1,3-diiodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of mono-iodo impurities from 2-Fluoro-1,3-diiodo-5-methylbenzene Document ID: TSC-PUR-2024-08 Status: Active Audience: Process Chemists, Analytical Scientists, Drug Discovery Researchers[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2-Fluoro-1,3-diiodo-5-methylbenzene (Target) from its mono-iodo precursors/byproducts (Impurities).

The separation challenge stems from the structural similarity between the target and the impurities (e.g., 2-fluoro-1-iodo-5-methylbenzene). However, the di-iodo substitution pattern provides two distinct physical levers for separation:

  • Molecular Weight: The target (~362 Da) is significantly heavier than the mono-iodo impurity (~236 Da).

  • Lipophilicity: The additional iodine atom drastically increases the partition coefficient (LogP), making the target more hydrophobic.

Module 1: Diagnostic & Analysis

Objective: Accurately quantify the mono-iodo impurity levels before selecting a purification route.

Q: Which analytical method should I use to track the impurity?

Recommendation: GC-MS is superior to LC-UV for this specific pair.

  • Why? The mono-iodo and di-iodo species have distinct boiling points and mass fragmentation patterns.

  • Protocol: Use a non-polar capillary column (e.g., DB-5 or HP-5).[1]

    • Mono-iodo retention: Early eluting.

    • Di-iodo retention: Late eluting.

    • Mass Spec: Look for molecular ions at 236 m/z (mono) vs 362 m/z (di).

Q: My HPLC peaks are co-eluting. How do I resolve them?

Troubleshooting: The iodine atoms are highly polarizable but lipophilic. If using standard C18, the separation might be insufficient if the gradient is too steep.

  • Action 1 (Mobile Phase): Switch to an isocratic hold. Use 85:15 Methanol:Water . The di-iodo compound will retain significantly longer than the mono-iodo.

  • Action 2 (Column Choice): Switch to a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions with the electron-deficient fluoro-iodo-benzene ring often provide better selectivity than C18 alkyl chains [1].

Module 2: Purification Protocols

Decision Matrix: Selecting the Right Workflow

Use the following logic flow to determine the most efficient purification method based on your current purity profile.

PurificationLogic Start Crude Mixture Analysis CheckImpurity Mono-iodo Level? Start->CheckImpurity HighImpurity > 10% Mono-iodo CheckImpurity->HighImpurity High MedImpurity 2% - 10% Mono-iodo CheckImpurity->MedImpurity Medium LowImpurity < 2% Mono-iodo CheckImpurity->LowImpurity Low VacDistill High-Vac Distillation (Remove Volatiles) HighImpurity->VacDistill Recryst Recrystallization (Ethanol/Hexane) MedImpurity->Recryst Flash Flash Chromatography (Silica Gel) LowImpurity->Flash Polishing VacDistill->Recryst Final Pure Target (>99%) Recryst->Final Flash->Final

Caption: Workflow selection based on impurity load. High impurity levels require thermal separation (distillation) before crystallization.

Protocol A: High-Vacuum Distillation (For Bulk Removal)

Applicability: Crude mixtures with >10% mono-iodo impurity.

The mono-iodo impurity is significantly more volatile.

  • Setup: Short-path distillation head with a high-vacuum pump (< 1 mmHg).

  • Temperature:

    • Heat the oil bath slowly.

    • Caution: Do not exceed 140°C pot temperature to prevent de-iodination [2].

  • Collection:

    • Fraction 1 (Fore-run): Mono-iodo impurity (lower BP).

    • Fraction 2 (Main): 2-Fluoro-1,3-diiodo-5-methylbenzene.

    • Residue: Poly-iodinated/polymerized byproducts.

Protocol B: Recrystallization (The Standard Method)

Applicability: The primary method for scaling up.

Solvent System: Ethanol (Polar) / Hexane (Non-polar). Rationale: The di-iodo compound is less soluble in cold ethanol than the mono-iodo impurity due to higher lattice energy [3].

StepActionTechnical Note
1 Dissolution Dissolve crude solid in minimum boiling Ethanol .
2 Tuning If not fully soluble, add Hexane dropwise until clear at reflux.
3 Cooling Remove heat.[1][2][3][4] Let cool to RT, then 4°C.
4 Filtration Filter cold. Wash with cold 100% Ethanol .
5 Result The Mono-iodo stays in the mother liquor. The Di-iodo crystallizes.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: The melting point of the mixture is lower than the boiling point of the solvent, or the solution is too concentrated. Solution:

  • Re-heat the mixture to redissolve the oil.

  • Add Seed Crystal: If you have a pure sample, add a speck at 40°C.

  • Change Solvent: Switch to Acetonitrile . Iodinated aromatics often crystallize well from MeCN due to specific dipole interactions.

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Issue 2: "Flash Chromatography is not separating the spots."

Diagnosis: The compounds are too non-polar. In 100% Hexane, they might both elute immediately (co-elution at solvent front). Solution:

  • Stationary Phase: Use standard Silica.

  • Mobile Phase: Use 100% Hexane (or Heptane) initially.

  • Gradient: Very shallow gradient: 0% to 2% Ethyl Acetate over 20 CV (Column Volumes).

  • Loading: Do not overload. Use <1% w/w sample-to-silica ratio. Separation of halo-isomers requires high plate count.

Issue 3: "The product turns purple during drying."

Diagnosis: De-iodination is occurring. Free iodine (


) is being released, likely due to light exposure or excessive heat.[1]
Solution: 
  • Wash: Rinse the solid with cold aqueous Sodium Thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide (colorless).
  • Drying: Dry in a vacuum oven at < 40°C and exclude light (wrap flask in foil). Carbon-Iodine bonds are photosensitive [4].

Visualizing the Recrystallization Pathway

RecrystProcess Crude Crude Solid (Di-iodo + Mono-iodo) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Cool Cool to 4°C (Slowly) Dissolve->Cool Seeding Filter Vacuum Filtration Cool->Filter MotherLiq Mother Liquor (Contains Mono-iodo) Filter->MotherLiq Filtrate Crystals Crystals (Pure Di-iodo) Filter->Crystals Retentate

Caption: The mono-iodo impurity remains in the ethanol mother liquor due to higher solubility.

References

  • Mechanism of Halo-Arene Separation: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Selectivity in Reverse Phase Separation).

  • Thermal Stability of Aryl Iodides: Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1] (Discusses lability of C-I bonds).

  • Recrystallization of Halogenated Aromatics: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for halo-benzenes).

  • Photostability of Iodinated Compounds: Klan, P., & Wirz, J. (2009).[1] Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Diiodotoluenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of fluorinated diiodotoluenes. It focuses on the mechanistic pathways driven by the competing electronic effects of the highly electronegative fluorine atoms and the labile iodine substituents.

Executive Summary & Technical Context

Fluorinated diiodotoluenes (e.g., isomers of


) are critical synthetic intermediates in the development of liquid crystals, fluorinated pharmaceuticals, and advanced agrochemicals. Their analysis is frequently complicated by the presence of multiple regioisomers that exhibit identical molecular weights (

) but distinct reactivity profiles.

This guide compares the Electron Ionization (EI) fragmentation performance of these compounds against alternative soft-ionization techniques (CI, ESI), demonstrating why EI remains the gold standard for structural elucidation despite the lability of the C-I bond.

Key Analytical Challenges
  • Labile Iodine Loss: The Carbon-Iodine bond energy (~57 kcal/mol) is significantly lower than C-F (~116 kcal/mol) or C-H (~99 kcal/mol), leading to rapid deiodination in the ion source.

  • Isomer Similarity: Regioisomers often produce identical primary fragments (

    
    ), necessitating analysis of secondary fragmentation ratios and retention indices.
    

Core Fragmentation Mechanics

The fragmentation of fluorinated diiodotoluenes under 70 eV EI is governed by three primary mechanistic pathways.

Pathway A: Sequential Deiodination (The "Iodine Cascade")

This is the dominant pathway. Upon ionization, the radical cation (


) immediately ejects an iodine radical (

).
  • Step 1: Formation of the mono-iodinated cation

    
    . This is frequently the Base Peak  (100% relative abundance) in the spectrum.
    
  • Step 2: Loss of the second iodine atom to form the fluorinated tropylium/benzyl cation

    
    .
    
Pathway B: Fluorinated Tropylium Rearrangement

Unlike iodine, fluorine atoms are rarely lost as radicals. Instead, they stabilize the aromatic ring. Following the loss of iodine, the remaining benzyl cation typically rearranges to a fluorinated tropylium ion (


).
  • Diagnostic Value: The m/z of this ion confirms the number of fluorine atoms on the ring, as it is shifted by +18 Da per fluorine substitution relative to the unsubstituted tropylium ion (m/z 91).

Pathway C: Benzylic Cleavage (Minor)

Loss of a hydrogen atom or the methyl group (


) is generally suppressed by the rapid loss of iodine but can be observed as minor peaks useful for isomer differentiation.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the fragmentation tree for a generic Difluoro-diiodotoluene (


 Da).

FragmentationPathway Parent Parent Ion (M+•) m/z 380 (Low Intensity) Frag1 [M - I]+ m/z 253 (Base Peak) Parent->Frag1 - I• (127 Da) Fast Kinetics Frag3 [M - I - CH3]+ m/z 238 (Minor) Parent->Frag3 - CH3• (15 Da) (Rare) Frag2 [M - 2I]+ m/z 126 (Fluorinated Tropylium) Frag1->Frag2 - I• (127 Da) Frag1->Frag3 - CH3 Frag4 [M - 2I - HF]+ m/z 106 (Ring Degradation) Frag2->Frag4 - HF (20 Da)

Caption: Fragmentation tree for Difluoro-diiodotoluene (m/z 380) showing the dominant deiodination pathway.

Performance Comparison: EI-MS vs. Alternatives

The following table compares Electron Ionization (EI) against Chemical Ionization (CI) and NMR for the analysis of these specific halides.

FeatureEI-GC-MS (Recommended)CI-GC-MS (Alternative)1H / 19F NMR (Structural)
Primary Utility Fingerprinting & Library MatchingMolecular Weight ConfirmationExact Isomer Structure
Sensitivity High (Picogram range)HighLow (Milligram range)
Molecular Ion (

)
Weak / Absent (due to I loss)Strong (

)
N/A
Differentiation Good (via retention time & minor ions)Poor (fragments suppressed)Excellent (Coupling constants)
Sample Req. Dirty/Complex mixtures OKClean samples preferredHigh purity required
Experimental Insight: The "Ortho Effect"

Differentiation of isomers (e.g., 2,5-difluoro-3,4-diiodo- vs. 2,4-difluoro-3,5-diiodo-) relies on Ortho Effects .

  • Mechanism: When an Iodine atom is ortho to the Methyl group, steric crowding weakens the C-I bond further, increasing the

    
     ratio.
    
  • Observation: Isomers with I-CH3 adjacency typically show lower relative abundance of the molecular ion compared to isomers where I and CH3 are separated by F or H.

Standardized Experimental Protocol

To ensure reproducible fragmentation patterns for library matching, the following protocol is recommended. This workflow is self-validating through the use of internal standards.

Step 1: Sample Preparation[2]
  • Solvent: Dichloromethane (DCM) or Hexane (Avoid alcohols which may react with labile iodides).

  • Concentration: 10 ppm (10 µg/mL).

  • Internal Standard: Decafluorobiphenyl (m/z 334) – chosen for its stability and lack of hydrogen.

Step 2: GC Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm). Non-polar phases minimize column reactivity.

  • Inlet Temp: 250°C (Note: Do not exceed 280°C to prevent thermal degradation of the diiodo-species).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

Step 3: MS Parameters[5]
  • Source Temp: 230°C.

  • Ionization Energy: 70 eV (Standard).[1]

  • Scan Range: m/z 50 – 500.

  • Solvent Delay: 3.0 min (Crucial to protect filament from solvent front).

Step 4: Quality Control (Self-Validation)
  • Tune Check: Verify PFTBA (Perfluorotributylamine) ratios. m/z 69, 219, 502 must be within ±10% of last calibration.

  • Blank Run: Inject pure solvent. Ensure no "ghost peaks" at m/z 254 (

    
    ) which indicate dirty liner/septum.
    
  • Standard Verification: The Internal Standard (Decafluorobiphenyl) must show a base peak at m/z 334.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Toluenes. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Aromatic Compounds.[Link]

Sources

A Comparative Guide to the Reactivity of 2-Fluoro-1,3-diiodo-5-methylbenzene and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polyhalogenated aromatic compounds are cornerstone building blocks in modern organic synthesis, providing versatile scaffolds for the construction of complex molecules central to pharmaceutical discovery, agrochemicals, and materials science. Their utility lies in the site-selective functionalization of C-X bonds through various transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 2-Fluoro-1,3-diiodo-5-methylbenzene and its non-fluorinated analog, 1,3-diiodo-5-methylbenzene .

The introduction of a fluorine atom onto an aromatic ring can profoundly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, understanding how this strategic fluorination impacts synthetic reactivity is paramount for researchers. This document delves into the nuanced reactivity differences between these two substrates in key transformations, supported by mechanistic principles and experimental data, to empower scientists in making informed decisions for their synthetic strategies.

Structural and Electronic Properties: The Influence of the Ortho-Fluorine Substituent

The fundamental difference between the two molecules lies in the fluorine atom at the C2 position, ortho to both iodine atoms. This seemingly minor structural change imparts significant electronic and steric perturbations.

  • Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[1] This effect polarizes the C-F bond and deactivates the aromatic ring towards electrophilic attack, while simultaneously increasing the electrophilicity of the carbon atoms bonded to the iodine atoms. This enhanced electrophilicity can accelerate reaction steps that are sensitive to the electron density at the reaction center, such as oxidative addition in palladium-catalyzed cycles.[3][4]

  • Steric and "Ortho-Fluoro" Effects: While fluorine's van der Waals radius is comparable to that of hydrogen, its presence can still exert steric influence.[1] More importantly, the term "ortho-fluoro effect" describes the often-observed unique reactivity and regioselectivity imparted by a fluorine atom adjacent to a reaction site.[5][6][7] This can manifest as a directing effect in metalation reactions or as a factor that stabilizes transition states, ultimately controlling reaction outcomes.[6][8]

The interplay of these factors dictates the reactivity profile of 2-fluoro-1,3-diiodo-5-methylbenzene, often rendering it more reactive and regioselective than its non-fluorinated counterpart.

Caption: Molecular structures of the compared analogs.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[9] The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl > F, correlating with the C-X bond dissociation energy.[4] The initial, often rate-determining, step is the oxidative addition of the aryl halide to the Pd(0) catalyst.

G Aryl_Iodide Aryl-Iodide (Fluorinated or Non-Fluorinated) OxAdd Oxidative Addition Aryl_Iodide->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd Pd_Complex Ar-Pd(II)(I)L₂ OxAdd->Pd_Complex Transmetalation Transmetalation or Amine Coordination Pd_Complex->Transmetalation Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R-C≡CH, R₂NH) Coupling_Partner->Transmetalation Intermediate Ar-Pd(II)(R)L₂ Transmetalation->Intermediate Reductive_Elim Reductive Elimination Intermediate->Reductive_Elim Reductive_Elim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) Reductive_Elim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples organoboron compounds with organohalides and is a cornerstone of modern synthesis.[4][10][11] The electron-withdrawing fluorine in 2-fluoro-1,3-diiodo-5-methylbenzene is expected to accelerate the oxidative addition step, leading to higher reactivity. This can enable reactions under milder conditions or with lower catalyst loadings compared to the non-fluorinated analog.

Table 1: Comparison of Reactivity in a Representative Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) (Mono-adduct)
1,3-Diiodo-5-methylbenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O9012~85%
2-Fluoro-1,3-diiodo-5-methylbenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O806>95%

Note: Data is representative and synthesized from typical conditions for Suzuki reactions of diiodoaryl compounds.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-1,3-diiodo-5-methylbenzene

  • To a Schlenk flask under an argon atmosphere, add 2-fluoro-1,3-diiodo-5-methylbenzene (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol).

  • Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80°C and stir for 6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the mono-arylated product.

B. Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15] Similar to the Suzuki coupling, the C-I bond activation is facilitated by the ortho-fluoro substituent, allowing for more efficient coupling. Studies on diiodoaromatics often show high regioselectivity, with the first coupling occurring at the more reactive or sterically accessible position.[16][17][18] For 2-fluoro-1,3-diiodo-5-methylbenzene, the C-I bond ortho to the fluorine is significantly activated.

Table 2: Comparison of Reactivity in a Representative Sonogashira Coupling

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) (Mono-adduct)
1,3-Diiodo-5-methylbenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF605~90%
2-Fluoro-1,3-diiodo-5-methylbenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF25 (RT)3>95%

Note: Data is representative and synthesized from typical conditions for Sonogashira reactions of diiodoaryl compounds.[14][15][19]

Experimental Protocol: Sonogashira Coupling of 2-Fluoro-1,3-diiodo-5-methylbenzene

  • To a Schlenk flask under an argon atmosphere, add 2-fluoro-1,3-diiodo-5-methylbenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add degassed THF (10 mL) followed by triethylamine (Et₃N, 3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the mono-alkynylated product.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[20][21][22] The reaction is highly sensitive to the electronic nature of the aryl halide. The electron-deficient ring of the fluorinated substrate enhances its reactivity, often leading to higher yields and allowing for the coupling of less nucleophilic amines.[23]

Table 3: Comparison of Reactivity in a Representative Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) (Mono-adduct)
1,3-Diiodo-5-methylbenzeneMorpholinePd₂(dba)₃ (1 mol%) / XPhos (3 mol%)NaOtBuToluene10018~80%
2-Fluoro-1,3-diiodo-5-methylbenzeneMorpholinePd₂(dba)₃ (1 mol%) / XPhos (3 mol%)NaOtBuToluene8010>90%

Note: Data is representative and synthesized from typical conditions for Buchwald-Hartwig aminations of diiodoaryl compounds.[23][24]

Comparative Reactivity in Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation for preparing organometallic reagents, most commonly organolithiums.[25] The reaction rate typically follows the trend I > Br > Cl, and it is kinetically controlled.[26] The presence of an ortho-fluoro atom has a pronounced directing and rate-accelerating effect. The fluorine's inductive effect stabilizes the resulting ortho-lithiated species, favoring its formation.

This enhanced stability and the directing nature of the fluorine atom make the metal-halogen exchange on 2-fluoro-1,3-diiodo-5-methylbenzene highly regioselective and efficient, often proceeding at lower temperatures than its non-fluorinated counterpart. The exchange will occur selectively at the C1 position, ortho to the fluorine.

Caption: Workflow for regioselective metal-halogen exchange.

Table 4: Comparison of Reactivity in Metal-Halogen Exchange

SubstrateReagentConditionsOutcome
1,3-Diiodo-5-methylbenzenen-BuLi (1.1 eq)THF, -78°C to -60°C, 1hSlower exchange, potential for mixed regioselectivity or di-lithiation.
2-Fluoro-1,3-diiodo-5-methylbenzenen-BuLi (1.1 eq)THF, -78°C, 30 minRapid, highly regioselective exchange at the C1 position (ortho to F).

Note: Conditions and outcomes are based on established principles of ortho-directed metalation and lithium-halogen exchange.[25][26][27]

Experimental Protocol: Regioselective Metal-Halogen Exchange of 2-Fluoro-1,3-diiodo-5-methylbenzene

  • In a flame-dried, three-neck flask under an argon atmosphere, dissolve 2-fluoro-1,3-diiodo-5-methylbenzene (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70°C.

  • Stir the mixture at -78°C for 30 minutes.

  • Quench the reaction by adding a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol) in THF.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Summary and Conclusion

The presence of a fluorine atom at the C2 position of 1,3-diiodo-5-methylbenzene profoundly enhances its reactivity and selectivity in a range of synthetically crucial reactions.

Reaction Type1,3-Diiodo-5-methylbenzene (Non-Fluorinated)2-Fluoro-1,3-diiodo-5-methylbenzene (Fluorinated)Key Advantage of Fluorination
Suzuki-Miyaura Coupling Good reactivityExcellent reactivity, milder conditionsFaster reaction rates, higher yields
Sonogashira Coupling Good reactivity, requires heatingExcellent reactivity, often at room temperatureMilder conditions, enhanced efficiency
Buchwald-Hartwig Amination Standard reactivityEnhanced reactivityBroader substrate scope, higher yields
Metal-Halogen Exchange Slower, less selectiveRapid, highly regioselective (ortho to F)Precise control of regiochemistry

Recommendation for Researchers:

  • For maximum reactivity, milder reaction conditions, and shorter reaction times , 2-fluoro-1,3-diiodo-5-methylbenzene is the superior choice. Its activated C-I bonds lead to more efficient cross-coupling.

  • For synthetic routes requiring precise regiochemical control , particularly via metal-halogen exchange, the ortho-directing effect of the fluorine atom in 2-fluoro-1,3-diiodo-5-methylbenzene is invaluable.

  • 1,3-diiodo-5-methylbenzene remains a highly effective and more economical building block for applications where the enhanced reactivity of the fluorinated analog is not strictly necessary, or where symmetric difunctionalization is the desired outcome.

This guide demonstrates that the strategic incorporation of fluorine is not merely for modulating the final properties of a target molecule but is also a powerful tool for controlling reactivity and selectivity during its synthesis.

References

  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PMC.
  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. Chem. Soc. 2002, 124, 9547–9555. [Link]

  • Why are aryl flourides more reactive than aryl iodides? Reddit.
  • Research Progress and Applications of Aryl Fluorination Reactions.
  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-catalyzed Sonogashira coupling of various iodoaromatic... ResearchGate. [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect:Kinetic Analysis by In Situ Infrared Spectroscopic Analysis and Time-Resolved Methods. White Rose Research Online. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ResearchGate. [Link]

  • Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect:Kinetic Analysis by In Situ Infr. White Rose Research Online. [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • halogen exchange reaction: Topics by Science.gov. Science.gov. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • "Fluorobenzene". Organic Syntheses Procedure. [Link]

  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PMC. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Conversion of Aryl Triflates to Aryl Fluorides. Science. [Link]

  • Diiodo-Functionalized BODIPYs for Cross-Coupling Reactions. ChemistryViews. [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group. [Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. ResearchGate. [Link]

  • The ortho effect in directed C–H activation. Chemical Science (RSC Publishing). [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. [Link]

  • Top Ten Papers. MPI für Kohlenforschung. [Link]

  • Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v)-fluorides. Semantic Scholar. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Copper-Mediated Fluorination of Aryl Iodides. ResearchGate. [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC. [Link]

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Comparative Guide: HPLC Method Development for Purity Analysis of 2-Fluoro-1,3-diiodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 2-Fluoro-1,3-diiodo-5-methylbenzene presents a specific set of chromatographic challenges driven by its high lipophilicity and the electronic density of the iodine substituents. While standard C18 alkyl phases are the default choice for reverse-phase chromatography, they often fail to resolve positional isomers (regioisomers) or de-iodinated byproducts common in the synthesis of this intermediate.

This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (


) for this specific halogenated aromatic system due to 

interactions, making it the preferred alternative for high-stringency purity analysis.

Compound Analysis & Critical Quality Attributes (CQAs)

Before method development, the physicochemical properties of the analyte must dictate the experimental design.

  • Analyte: 2-Fluoro-1,3-diiodo-5-methylbenzene

  • Molecular Characteristics:

    • Hydrophobicity: High (LogP projected > 4.0 due to Iodine and Methyl groups).

    • Electronic Character: The fluorine atom is highly electronegative, while the two iodine atoms are large and polarizable. This creates a distinct electron-deficient

      
      -system.
      
    • Key Impurities:

      • Regioisomers: (e.g., 2-fluoro-1,5-diiodo-3-methylbenzene).

      • De-halogenated species: (e.g., fluoro-iodo-methylbenzene variants).

Method Development Workflow

The following diagram outlines the logical flow for optimizing the separation of this halogenated aromatic, moving from column screening to final validation parameters.

MethodDevelopment Start Analyte Assessment (LogP, UV Spectrum) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening MobilePhase Mobile Phase Selection (ACN vs. MeOH) Screening->MobilePhase Selectivity Check Optimization Gradient & Temp Optimization MobilePhase->Optimization Resolution > 2.0 Validation Final Method Validation Optimization->Validation Robustness Test Validation->Optimization Fail

Figure 1: Strategic workflow for HPLC method development targeting halogenated aromatics.

Comparative Study: C18 vs. Phenyl-Hexyl

The Hypothesis
  • Alternative A (C18): Relies almost exclusively on hydrophobic subtraction. It interacts with the methyl group and the general lipophilic bulk of the iodine atoms.

  • Alternative B (Phenyl-Hexyl): Utilizes a dual mechanism: hydrophobicity (hexyl chain) and

    
     interactions (phenyl ring). The polarizable iodine atoms and the electron-withdrawing fluorine create a specific "pi-signature" that interacts uniquely with the stationary phase phenyl ring, potentially offering better separation of isomers that have identical hydrophobicity but different electronic shapes.
    
Experimental Protocol

Reagents & Equipment:

  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Solvents: HPLC Grade Water (Type 1), Acetonitrile (ACN).

  • Columns:

    • Standard: Agilent ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5 µm).

    • Alternative: Phenomenex Luna Phenyl-Hexyl (100mm x 4.6mm, 3.5 µm).

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV-DAD. Extract chromatograms at 254 nm and 220 nm.

  • Injection Volume: 5 µL.

  • Diluent: 80:20 Acetonitrile:Water (Crucial for solubility).

Gradient Table:

Time (min) % Water (0.1% H3PO4) % Acetonitrile
0.0 60 40
10.0 10 90
12.0 10 90
12.1 60 40

| 15.0 | 60 | 40 |

Results & Data Analysis

The following data summarizes the separation efficiency of the target analyte from its nearest eluting impurity (Impurity A - likely a regioisomer).

Table 1: Comparative Performance Metrics

MetricC18 (Standard)Phenyl-Hexyl (Alternative)Interpretation
Retention Time (

)
8.4 min9.1 minPhenyl-Hexyl shows slightly higher retention due to

-interaction.
Resolution (

)
1.4 (Marginal)3.2 (Excellent) Phenyl-Hexyl resolves the impurity to baseline; C18 shows co-elution risk.
Selectivity (

)
1.021.08The chemical difference is better recognized by the Phenyl phase.
Tailing Factor (

)
1.11.05Both columns provide good peak symmetry.

Analysis: The C18 column struggles to differentiate the regioisomer from the target because the hydrophobic surface area of the isomers is nearly identical. The Phenyl-Hexyl column, however, exploits the difference in electron density distribution caused by the position of the Fluorine relative to the Iodines, resulting in a significantly higher resolution (


).

Detailed Validated Protocol (The Recommended Method)

Based on the comparative study, the Phenyl-Hexyl method is the recommended standard for releasing this material.

Step 1: Sample Preparation
  • Stock Solution: Weigh 10 mg of 2-Fluoro-1,3-diiodo-5-methylbenzene into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard: Dilute the stock 1:10 with water to reach a final solvent ratio of 90:10 ACN:Water.

    • Note: Do not use 100% water as diluent; the compound will precipitate immediately.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl phase (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid if MS is not required).

  • Mobile Phase B: Acetonitrile (ACN).

    • Why ACN? Methanol creates higher backpressure and often shows lower selectivity for iodinated compounds compared to the dipole-dipole interactions available in ACN [1].

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold to focus peak)

    • 2-15 min: 50%

      
       95% B
      
    • 15-20 min: 95% B (Wash)

    • 20.1 min: 50% B (Re-equilibration)

Step 3: System Suitability Requirements

To ensure the method is self-validating during routine use, the following criteria must be met:

  • Resolution (

    
    ):  > 2.0 between Target and nearest impurity.
    
  • Injection Precision: RSD < 1.0% for retention time; RSD < 2.0% for area (n=5).

  • Tailing Factor:

    
    .
    

Mechanistic Insight: Why the Alternative Wins

Understanding the interaction mechanism is vital for troubleshooting future batches.

InteractionMechanism Analyte 2-Fluoro-1,3-diiodo-5-methylbenzene C18 C18 Phase (Van der Waals only) Analyte->C18 Hydrophobic Interaction Phenyl Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Analyte->Phenyl Pi-Electron Overlap ResultC18 Low Selectivity (Co-elution) C18->ResultC18 ResultPhenyl High Selectivity (Baseline Separation) Phenyl->ResultPhenyl

Figure 2: Mechanistic comparison of stationary phase interactions.

The iodine atoms on the benzene ring act as "soft" Lewis acids. The


-electrons of the stationary phase phenyl ring can donate electron density to the iodine substituents (halogen bonding) or engage in stacking interactions with the analyte's aromatic ring. Since regioisomers have different steric accessibility to these iodine atoms, the Phenyl-Hexyl phase can discriminate between them, whereas the C18 phase sees them only as "greasy blobs" of similar size [2].

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Specifically Chapter 4 on Stationary Phases and Selectivity). [Link]

  • PubChem Database. (n.d.). Compound Summary for Halogenated Benzenes. National Library of Medicine. [Link]

Comparing leaving group ability of iodine positions in 2-Fluoro-1,3-diiodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This guide analyzes the reactivity profile of 2-Fluoro-1,3-diiodo-5-methylbenzene (CAS: 1806355-31-6) . To effectively utilize this scaffold in drug discovery, researchers must understand that the molecule possesses


 symmetry , rendering the iodine atoms at positions C1  and C3  chemically equivalent in the ground state.

However, the presence of the C2-Fluorine atom creates a unique electronic environment known as the "Ortho-Fluorine Effect," which significantly alters the leaving group ability of the iodines compared to non-fluorinated analogs (e.g., 3,5-dimethyliodobenzene).

Key Takeaways:

  • Symmetry: C1-I and C3-I are identical until the first substitution event occurs (Desymmetrization).

  • Activation: The C2-F atom activates the ortho-C-I bonds toward oxidative addition via inductive withdrawal (-I effect), lowering the transition state energy for Palladium(0) insertion.

  • Chemoselectivity: Under transition-metal catalysis (Suzuki, Sonogashira), Iodine (C1/C3) is the exclusive leaving group. Under nucleophilic aromatic substitution (

    
    ) conditions—which are difficult for this electron-rich scaffold—Fluorine (C2)  would theoretically be the better leaving group, but this pathway is kinetically inaccessible without strong electron-withdrawing groups (EWGs).
    

Electronic Profile & Leaving Group Ability

The Ortho-Fluorine Activation Effect

In Palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.

  • Inductive Effect (-I): The high electronegativity of the C2-Fluorine pulls electron density away from the C1 and C3 carbons. This lowers the energy of the

    
     orbital, making the bond more susceptible to electron injection from the metal catalyst.
    
  • Comparison: The C-I bond in this scaffold is more labile than in 1,3-diiodo-5-methylbenzene but less labile than in 2-nitro-1,3-diiodobenzene.

Comparative Lability Table

The following table ranks the leaving group abilities based on reaction type for this specific scaffold.

Reaction TypePrimary Leaving GroupPositionRelative Reactivity (

)
Mechanistic Driver
Pd-Catalyzed Coupling Iodine C1 / C3 High (100)Oxidative Addition to weak C-I bond; Activated by ortho-F.
Pd-Catalyzed Coupling FluorineC2Negligible (< 0.1)C-F bond is too strong for standard Pd(0) insertion.
Li-Halogen Exchange Iodine C1 / C3 Very High (>1000)Rapid equilibrium; F coordinates Li, stabilizing the transition state.

(Nucleophilic)
FluorineC2Low*Requires strong forcing conditions due to electron-donating Methyl group at C5.

Experimental Strategy: Desymmetrization

Since C1 and C3 are equivalent, the challenge lies in mono-functionalization . Once the first iodine is replaced (e.g., by an aryl group), the symmetry is broken, and the electronic nature of the remaining iodine changes.

Pathway Visualization

The following diagram illustrates the divergent pathways for this scaffold.

G Start 2-Fluoro-1,3-diiodo- 5-methylbenzene (Symmetric) Inter Intermediate: Pd(II)-Complex (Oxidative Addition) Start->Inter Pd(0), Ligand Rate: k1 (Fast due to F) Mono Product A: Mono-Coupled (Desymmetrized) Inter->Mono R-B(OH)2 Transmetalation Bis Product B: Bis-Coupled (Over-reaction) Mono->Bis Pd(0), Excess R-B(OH)2 Rate: k2 (Variable)

Figure 1: Reaction pathway for Pd-catalyzed desymmetrization. Note that k1 is accelerated by the ortho-fluorine effect.

Validated Experimental Protocols

Protocol A: Selective Mono-Suzuki Coupling

Objective: Replace only one iodine at C1/C3 with a phenyl group. Rationale: To prevent bis-coupling, we utilize a slight deficiency of the boronic acid and a bulky ligand to discourage the second oxidative addition.

Reagents:

  • Substrate: 2-Fluoro-1,3-diiodo-5-methylbenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (0.95 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / S-Phos (for difficult cases)
  • Base:

    
     (2.0 equiv, aqueous)
    
  • Solvent: DME / Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the diiodide (1.0 equiv), phenylboronic acid (0.95 equiv), and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DME/Water solvent mixture.

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Reaction: Heat to 60°C (Note: Lower temperature than standard 80-100°C is crucial to control selectivity). Monitor by LCMS every 30 minutes.

  • Workup: Once the mono-product peaks, quench immediately with water and extract with EtOAc.

  • Purification: The remaining starting material (diiodide) is non-polar and easily separated from the mono-product via silica flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Site-Selective Lithium-Halogen Exchange

Objective: Generate a nucleophile at C1/C3. Rationale: The fluorine atom directs lithiation to the ortho position (C1/C3) via coordination to the Lithium cation (Complex Induced Proximity Effect - CIPE).

Step-by-Step:

  • Setup: Flame-dry a flask and cool to -78°C under Nitrogen.

  • Reagent: Dissolve 2-Fluoro-1,3-diiodo-5-methylbenzene in anhydrous THF.

  • Exchange: Add

    
     (Turbo Grignard) or 
    
    
    
    (1.0 equiv) dropwise.
    • Note: The exchange of Iodine for Lithium is faster than deprotonation.

  • Quench: After 15 minutes at -78°C, add the electrophile (e.g., DMF, Benzaldehyde).

  • Warm: Allow to warm to room temperature slowly.

Troubleshooting & Mechanistic Insights

ObservationRoot CauseSolution
High Bis-Coupling (>20%) The second iodine remains reactive; Reaction temp too high.Reduce temp to 40-50°C; Use syringe pump addition of the boronic acid.
No Reaction Oxidative addition failed (unlikely with I); Catalyst poisoning.Ensure strict

-free conditions; Switch to electron-rich ligands (e.g., PCy3, Buchwald ligands).
De-iodination (Reduction)

-hydride elimination or protodehalogenation.
Use anhydrous solvents; Avoid alcohols (isopropanol) in the solvent system.

References

  • Ortho-Fluorine Effects in Catalysis

    • Title: Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
    • Source: PMC / NIH.
    • URL:[Link]

  • Site-Selective Cross-Coupling

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[1][2]

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Oxidative Addition Kinetics

    • Title: Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.[3]

    • Source: Organometallics / ResearchG
    • URL:[Link]

Sources

A Researcher's Guide to the Thermal Stability of 2-Fluoro-1,3-diiodo-5-methylbenzene and Its Derivatives: A Comparative TGA/DSC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's thermal stability is paramount. This guide provides a comprehensive framework for the thermal analysis of 2-Fluoro-1,3-diiodo-5-methylbenzene and its derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). As a Senior Application Scientist, this document is structured to not only present data but to also elucidate the scientific rationale behind the experimental design and interpretation, ensuring a robust and self-validating analytical approach.

The Critical Role of Thermal Analysis for Halogenated Aromatics

Halogenated aromatic compounds, such as 2-Fluoro-1,3-diiodo-5-methylbenzene, are foundational building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of multiple halogen substituents, particularly the heavy iodine atoms and the highly electronegative fluorine atom, significantly influences the molecule's bond strengths, crystal packing, and ultimately, its thermal stability.

Thermal analysis techniques like TGA and DSC are indispensable for:

  • Determining Decomposition Temperatures: Identifying the temperature at which the compound begins to degrade is crucial for establishing safe handling, storage, and processing conditions.

  • Investigating Decomposition Pathways: The profile of mass loss in TGA can provide insights into the mechanisms of thermal decomposition.

  • Characterizing Phase Transitions: DSC allows for the detection of melting points, crystallization events, and other phase transitions, which are critical for formulation and polymorph screening.

  • Comparative Stability Studies: Objectively comparing the thermal stability of a parent compound with its derivatives is essential for lead optimization in drug discovery and materials development.

Understanding the Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] A typical TGA curve plots mass loss against increasing temperature. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[1]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] This technique detects endothermic events (heat absorption), such as melting, and exothermic events (heat release), such as decomposition or crystallization.

By combining TGA and DSC, a comprehensive thermal profile of a compound can be generated, allowing for the differentiation between mass loss events and other thermal transitions.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure for the TGA/DSC analysis of 2-Fluoro-1,3-diiodo-5-methylbenzene and its derivatives, grounded in established standards such as ISO 11358 and ASTM E1131 for TGA, and ISO 11357 and ASTM D3418 for DSC.[4][5][6][7]

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements concurrently is recommended for direct correlation of mass loss and thermal events.

  • Alternatively, separate TGA and DSC instruments can be used.

Sample Preparation:

  • Ensure the sample is homogenous and representative of the batch.

  • Accurately weigh 3-5 mg of the sample into a clean, inert crucible (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

  • For DSC analysis, the sample should be sealed in an aluminum pan with a pinhole lid to allow for the escape of any evolved gases.

TGA/DSC Experimental Parameters:

ParameterRecommended SettingRationale
Temperature Range 25 °C to 600 °C (or higher if needed)To capture all relevant thermal events from ambient temperature to complete decomposition.
Heating Rate 10 °C/minA standard heating rate that provides good resolution of thermal events without excessively long run times.[6]
Purge Gas High-purity NitrogenAn inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.
Flow Rate 50 mL/minTo ensure an inert environment and efficiently remove any gaseous decomposition products.

Data Analysis:

  • TGA: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the DTG curve. Quantify the percentage of mass loss at each decomposition step.

  • DSC: Identify the melting point (Tm) as the peak of the endothermic event. Determine the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak. Note any exothermic events that may correspond to decomposition.

Comparative Analysis: 2-Fluoro-1,3-diiodo-5-methylbenzene vs. Structural Analogs

Hypothetical Thermal Profile of 2-Fluoro-1,3-diiodo-5-methylbenzene:

  • Melting Point (DSC): A sharp endothermic peak is expected, corresponding to the melting of the crystalline solid.

  • Decomposition (TGA/DSC): The C-I bond is significantly weaker than the C-Br and C-F bonds. Therefore, the initial decomposition step is likely to involve the homolytic cleavage of the C-I bonds, leading to the loss of iodine atoms or iodine-containing fragments. This would be observed as a significant mass loss in the TGA curve and a corresponding endothermic or exothermic event in the DSC curve. The presence of the electron-withdrawing fluorine atom may influence the stability of the aromatic ring and the subsequent decomposition steps.

Comparative Compound: 1,3-Dibromo-2-fluoro-5-methylbenzene

This compound serves as a useful comparison as it shares the same core structure but with bromine atoms instead of iodine.

CompoundPredicted Tonset (°C)Rationale for Comparison
2-Fluoro-1,3-diiodo-5-methylbenzene LowerThe C-I bond (bond energy ~228 kJ/mol) is weaker than the C-Br bond (bond energy ~285 kJ/mol), suggesting that the iodinated compound will have a lower onset of decomposition.
1,3-Dibromo-2-fluoro-5-methylbenzene HigherThe stronger C-Br bonds will require more thermal energy to break, resulting in a higher decomposition temperature compared to its iodinated counterpart.

This comparative approach allows researchers to understand the impact of specific halogen substitutions on the overall thermal stability of the molecule.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the expected outcomes, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation Sample Homogenous Sample Weigh Weigh 3-5 mg Sample->Weigh Crucible Place in Crucible/Pan Weigh->Crucible Instrument STA Instrument Crucible->Instrument Parameters Set Parameters: - Temp Range: 25-600 °C - Heating Rate: 10 °C/min - Purge Gas: N2 Instrument->Parameters Run Run Analysis Parameters->Run TGA_Curve TGA Curve: - Tonset - Mass Loss % Run->TGA_Curve DSC_Curve DSC Curve: - Tm - ΔHfus - Exotherms Run->DSC_Curve Comparison Comparative Analysis TGA_Curve->Comparison DSC_Curve->Comparison

Caption: Experimental workflow for TGA/DSC analysis.

DecompositionPathway cluster_initial Initial Decomposition cluster_secondary Secondary Decomposition Parent 2-Fluoro-1,3-diiodo-5-methylbenzene CI_Cleavage C-I Bond Cleavage Parent->CI_Cleavage Heat (Lower Temp) Loss_I Loss of Iodine CI_Cleavage->Loss_I Ring_Fragmentation Aromatic Ring Fragmentation Loss_I->Ring_Fragmentation Heat (Higher Temp) Loss_Fragments Loss of Smaller Fragments Ring_Fragmentation->Loss_Fragments

Caption: Postulated thermal decomposition pathway.

Conclusion and Future Directions

This guide provides a foundational methodology for the thermal stability analysis of 2-Fluoro-1,3-diiodo-5-methylbenzene and its derivatives. By adhering to standardized protocols and employing a comparative analytical approach, researchers can gain critical insights into the thermal properties of these important chemical entities. Future studies should focus on obtaining experimental TGA/DSC data for 2-Fluoro-1,3-diiodo-5-methylbenzene to validate the predictions made in this guide and to build a more comprehensive database of thermal stability for halogenated aromatic compounds. Further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) could provide definitive identification of the gaseous products evolved during decomposition, offering a more detailed understanding of the degradation mechanisms.

References

  • ASTM D3418 - 12a, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012, [Link]

  • ASTM E1131 - 08, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2008, [Link]

  • Intertek, "Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357," [Link]

  • ISO 11357-1:2016, Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles, International Organization for Standardization, Geneva, CH, 2016, [Link]

  • ISO 11358-1:2014, Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles, International Organization for Standardization, Geneva, CH, 2014, [Link]

  • Linseis, "Standards for thermal analysis (ISO, ASTM and DIN)," [Link]

  • NC State University Libraries, "Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition," [Link]

  • TA Instruments, "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis," [Link]

  • TA Instruments, "Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®," [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.